An In-Depth Technical Guide to the Physical Properties of (R)-4-Methyloxazolidin-2-one
An In-Depth Technical Guide to the Physical Properties of (R)-4-Methyloxazolidin-2-one
Introduction
(R)-4-Methyloxazolidin-2-one is a crucial chiral auxiliary in modern organic synthesis. Its rigid, C2-symmetric framework provides a powerful platform for controlling stereochemistry in a variety of asymmetric transformations, including alkylations, aldol reactions, and acylations. For researchers in drug development and process chemistry, a thorough understanding of its physical properties is not merely academic; it is fundamental to ensuring reaction reproducibility, optimizing process conditions, establishing purity criteria, and developing robust analytical methods. This guide provides an in-depth examination of the core physical characteristics of (R)-4-Methyloxazolidin-2-one, grounded in established experimental methodologies and the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.
Core Physical Properties at a Glance
The fundamental physical and chemical identifiers for (R)-4-Methyloxazolidin-2-one are summarized below. These values are critical for initial characterization and for setting specifications in a research or manufacturing environment.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.11 g/mol | [2] |
| CAS Number | 4042-43-7 | [2] |
| Physical Form | White to off-white solid/powder | [3] |
| Melting Point | 45.9 °C | |
| Boiling Point | 302.6 °C at 760 mmHg | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2][4] |
Detailed Analysis of Physical Properties
Melting Point
The melting point is one of the most critical physical properties for a solid organic compound, serving as a primary indicator of purity.[5] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Conversely, the presence of impurities will cause a depression of the melting point and a broadening of the melting range.[6] For (R)-4-Methyloxazolidin-2-one, the reported melting point of 45.9 °C serves as a benchmark for quality control. Any significant deviation from this value suggests the presence of contaminants, which could adversely affect the stereochemical outcome of subsequent reactions.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] While (R)-4-Methyloxazolidin-2-one is a solid at room temperature, its high boiling point of 302.6 °C indicates strong intermolecular forces and low volatility. This property is particularly relevant for purification techniques such as distillation under reduced pressure (vacuum distillation), which may be employed to purify the compound or remove it from a reaction mixture post-synthesis.
Solubility Profile
Solubility is a determinative factor in the design of synthetic routes and purification strategies. (R)-4-Methyloxazolidin-2-one is generally described as being soluble in polar organic solvents.[3] A detailed solubility profile is essential for selecting appropriate reaction solvents that can fully dissolve the chiral auxiliary and other reagents, ensuring a homogeneous reaction environment. It is equally important for choosing anti-solvents in crystallization or precipitation-based purification protocols. The fundamental principle of "like dissolves like" governs this property, where the polar oxazolidinone ring structure facilitates dissolution in polar solvents.[9]
Optical Rotation
As a chiral molecule, the most definitive physical property of (R)-4-Methyloxazolidin-2-one is its optical activity—the ability to rotate the plane of polarized light.[10] This property arises from its non-superimposable mirror image (enantiomer), (S)-4-Methyloxazolidin-2-one. The direction and magnitude of this rotation are measured as the specific rotation ([α]), a standardized value that is indispensable for confirming the absolute stereochemistry and determining the enantiomeric purity of a sample.[11] The rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation.[12]
Experimental Determination of Physical Properties
The accurate determination of physical properties relies on validated, reproducible protocols. The following sections detail the standard methodologies, emphasizing the rationale behind each step to ensure data integrity. All such testing, when intended for regulatory submission, must be conducted in compliance with Good Laboratory Practice (GLP).[13][14]
A. Melting Point Determination (Capillary Method)
This is the most common and reliable method for determining the melting point of a solid organic compound.
Causality: The slow, controlled heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring that the observed temperature accurately reflects the true melting point of the substance.[6] A rapid heating rate will result in a temperature reading on the thermometer that lags behind the actual temperature of the sample, leading to an artificially high and broad melting range.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of finely powdered, dry (R)-4-Methyloxazolidin-2-one onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a sample.[15]
-
Packing the Sample: Invert the capillary tube (sealed end down) and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[6]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Initial Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a fresh sample.
-
Heating and Observation: Begin heating at a slow, controlled rate of approximately 1-2°C per minute.
-
Record Melting Range: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last solid crystal melts.[16]
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.
Workflow Diagram: Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
B. Boiling Point Determination (Microscale Capillary Method)
This method is suitable for determining the boiling point of small quantities of liquid. Since (R)-4-Methyloxazolidin-2-one is a solid, this protocol would be applied after melting the compound.
Causality: The principle relies on the definition of boiling point: the temperature where the substance's vapor pressure equals the atmospheric pressure. As the sample is heated, the air trapped in the inverted capillary expands and escapes, forming bubbles. When the vapor pressure of the substance equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges.[8] Upon cooling, the vapor pressure drops. The point at which the liquid is drawn back into the capillary is the precise moment the external atmospheric pressure overcomes the internal vapor pressure, which corresponds to the boiling point.[8][17]
Step-by-Step Protocol:
-
Sample Preparation: Place a few milliliters of the molten (R)-4-Methyloxazolidin-2-one into a small test tube or fusion tube.[7]
-
Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place this sealed capillary, open-end down, into the liquid in the test tube.[18]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[8]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), making sure the rubber band is above the oil level.[8]
-
Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary as trapped air expands.
-
Identify Boiling: Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tip.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.[8]
Workflow Diagram: Boiling Point Determination
Caption: Workflow for microscale boiling point determination.
C. Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[9][19]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, we guarantee that the solution becomes saturated. The extended agitation period at a constant temperature allows the system to reach thermodynamic equilibrium.[19] Subsequent separation and quantification of the solute in the clear supernatant provide a precise measure of the maximum amount of compound that can dissolve under those conditions.[9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid (R)-4-Methyloxazolidin-2-one to a known volume of the desired solvent (e.g., ethanol, ethyl acetate, water) in a sealed vial or flask. The excess solid ensures that saturation will be achieved.
-
Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[9] Alternatively, centrifuge the sample and carefully collect the clear supernatant.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of (R)-4-Methyloxazolidin-2-one in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[9]
-
Calculation: Using the dilution factor, calculate the original concentration of the saturated solution. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Workflow Diagram: Equilibrium Solubility Determination
Caption: Workflow for the shake-flask equilibrium solubility method.
D. Optical Rotation Measurement
This procedure uses a polarimeter to measure the specific rotation of a chiral compound, which is a fundamental characteristic.[10][20]
Causality: Chiral molecules interact with plane-polarized light, causing the plane to rotate. The magnitude of this rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample.[12] By standardizing these parameters (concentration in g/mL, path length in decimeters), we can calculate the specific rotation, an intrinsic property of the molecule.[11] The initial blank measurement with the pure solvent is critical to zero the instrument and subtract any rotational contribution from the solvent itself or the sample cell.[21]
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a precise amount of (R)-4-Methyloxazolidin-2-one (e.g., 100 mg) and dissolve it in a specific volume of a suitable, high-purity solvent (e.g., 10.0 mL of chloroform) in a volumetric flask. Calculate the concentration (c) in g/mL.
-
Instrument Setup: Turn on the polarimeter and its light source (typically a sodium lamp, D-line, 589 nm) and allow it to warm up as per the manufacturer's instructions.[20]
-
Blank Measurement: Fill the polarimeter cell (of a known path length, l, typically 1.0 dm) with the pure solvent used in step 1. Ensure no air bubbles are present in the light path.[21] Place the cell in the instrument and perform a blank measurement to set the zero point.
-
Sample Measurement: Empty and dry the cell, then rinse it with a small amount of the prepared sample solution. Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Record Rotation: Place the sample cell in the polarimeter and record the observed angle of rotation (α) in degrees. Perform multiple readings (e.g., 3-5) and average them to ensure precision.[20]
-
Calculation of Specific Rotation [α]: Use the following formula to calculate the specific rotation: [α]Tλ = α / (l × c) Where:
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., 'D' for sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.[11]
-
-
Reporting: Report the specific rotation with all parameters, e.g., [α]25D = +X.X° (c 0.01, chloroform).
Workflow Diagram: Optical Rotation Measurement
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